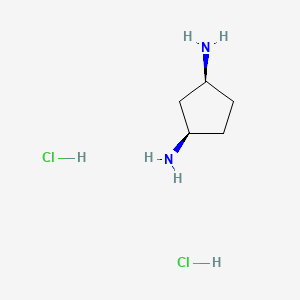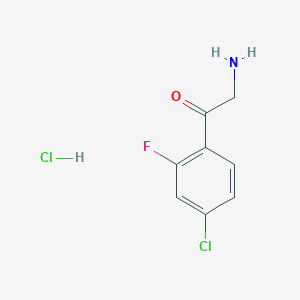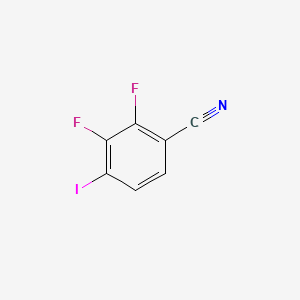
2-アミノ-2,3-ジヒドロ-1H-イソインドール-1-オン塩酸塩
概要
説明
“2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is a chemical compound with the CAS Number: 1690144-21-8. It has a molecular weight of 226.71 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
The synthesis of isoindoline derivatives, which includes “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride”, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is represented by the InChI code: 1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1 . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), a hydrogen atom (H), and a carbon atom © in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” include a molecular weight of 226.71 . It is a powder that is stored at 4 degrees Celsius .
科学的研究の応用
抗ウイルス活性
2-アミノ-2,3-ジヒドロ-1H-イソインドール-1-オン塩酸塩などのインドール誘導体は、その抗ウイルス特性について研究されています。 インドール核を持つ化合物は、インフルエンザA型ウイルスやその他のウイルスに対して阻害活性を示しており、抗ウイルス薬開発における潜在的な用途を示唆しています .
抗炎症作用
インドール誘導体の抗炎症の可能性は、炎症に関与する生化学的経路を調節する能力があるため重要です。 これは、新しい抗炎症剤の研究において価値のあるものとなります .
抗がん研究
インドール化合物は、抗がん活性を有することが判明しています。 複数の受容体と高親和性で結合する能力は、新しい化学療法薬の開発のための候補となります .
抗HIV研究
インドール誘導体の構造的複雑さにより、新しい抗HIV薬の探索に利用できます。 ウイルス成分との相互作用により、新規阻害剤の開発につながる可能性があります .
抗酸化特性
インドール核は、抗酸化特性と関連付けられており、これは細胞の酸化ストレスに対抗する上で重要です。 この用途は、酸化ストレスが原因となる疾患の研究において重要です .
抗菌および抗結核活性
インドール誘導体は、抗菌および抗結核活性において有望な結果を示しています。 結核菌やその他の細菌株に対する有効性について、新しい治療選択肢として研究されています .
抗糖尿病の可能性
インドール誘導体の抗糖尿病効果に関する研究は現在も進行中です。 代謝経路への影響は、糖尿病管理における新しいアプローチにつながる可能性があります .
抗マラリア活性
マラリアとの闘いは、インドール誘導体を潜在的な抗マラリア薬として探索することにつながりました。 マラリア原虫の増殖を阻害する有効性は、重要な研究分野です .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in various cellular functions, including cell adhesion, proliferation, differentiation, migration, and matrix remodeling .
Mode of Action
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride interacts with DDR1 by binding to it . This binding suppresses the kinase activity of DDR1 . The compound inhibits DDR1 signaling induced by collagen and the process of epithelial-mesenchymal transition .
Biochemical Pathways
The inhibition of DDR1 by 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride affects various biochemical pathways. Primarily, it impacts the collagen-induced DDR1 signaling pathway . By inhibiting this pathway, the compound can suppress the epithelial-mesenchymal transition, a critical process in cancer progression .
Result of Action
The result of the action of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . This inhibition can suppress the colony formation of pancreatic cancer cells . The compound has also shown promising therapeutic efficacy in in vivo models of pancreatic cancer .
生化学分析
Biochemical Properties
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with ubiquitin E3 ligase cereblon, which induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These interactions are essential for its immunomodulatory and antitumor effects.
Cellular Effects
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess pleiotropic antitumor effects, making it useful in the treatment of multiple myeloma and myelodysplastic syndrome . These effects are mediated through its interactions with transcription factors and other cellular proteins.
Molecular Mechanism
The molecular mechanism of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors . This degradation process is crucial for its therapeutic effects, as it modulates the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of specific enzymes . These interactions are essential for its biochemical and therapeutic effects, as they influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-amino-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQTSNCMFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



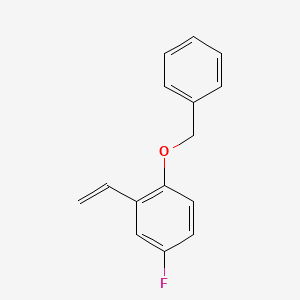
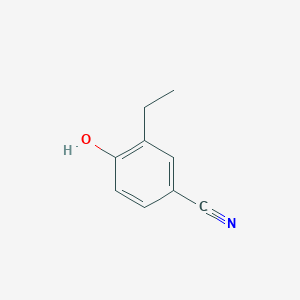

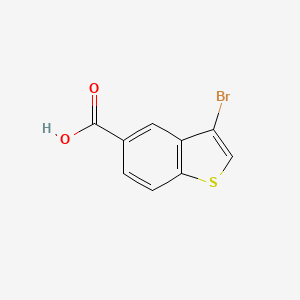

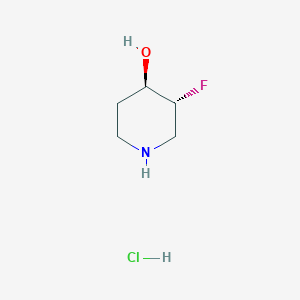
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)


